1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Description

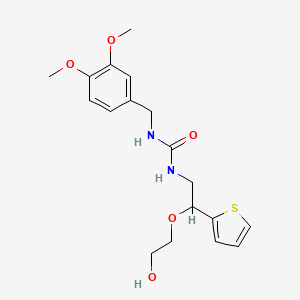

This compound is a urea derivative characterized by a 3,4-dimethoxybenzyl group attached to the urea nitrogen and a substituted ethyl chain terminating in a thiophen-2-yl ring.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-23-14-6-5-13(10-15(14)24-2)11-19-18(22)20-12-16(25-8-7-21)17-4-3-9-26-17/h3-6,9-10,16,21H,7-8,11-12H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEDYQJJSRHCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CS2)OCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound combines structural elements known for their pharmacological properties, specifically the urea moiety and thiophene ring, which are associated with various therapeutic effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds featuring urea and thiophene derivatives exhibit a wide range of biological activities, including:

- Antimicrobial : Exhibiting activity against various bacteria and fungi.

- Anticancer : Showing potential in inhibiting tumor cell proliferation.

- Anti-inflammatory : Reducing inflammation in various models.

- Antidiabetic : Demonstrating glucose-lowering effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety can interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may act on specific receptors involved in inflammation and pain pathways.

- Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiourea derivatives, including those similar to our compound. Results indicated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Anticancer Properties

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) demonstrated that the compound significantly reduced cell viability. The IC50 values were reported at approximately 15 µM for MDA-MB-231 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound showed a reduction in edema by approximately 40% compared to the control group, suggesting significant anti-inflammatory potential .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Thiophene Moieties

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

- Structural Differences: Incorporates a tetrahydrobenzo[b]thiophene core with a cyano group and benzoyl substituent.

- Pharmacological Relevance : Demonstrated moderate inhibitory activity against carbonic anhydrase isoforms in preliminary studies, attributed to the thiophene’s electron-rich nature .

- Solubility : Lower aqueous solubility compared to the target compound due to the absence of hydrophilic hydroxyethoxy groups .

1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)

- Key Features : Contains an ester group and phenylhydrazone linkage.

- Metabolic Stability : Ester groups may confer susceptibility to hydrolysis, contrasting with the target compound’s ether-based hydroxyethoxy chain, which is more metabolically stable .

Compounds with Hydroxyethoxy and Aromatic Substituents

1-[2-(2-Hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester

- Structural Parallels : Shares the hydroxyethoxy chain, which improves water solubility.

- Functional Divergence : Lacks the urea backbone and thiophene ring, instead featuring a piperidine-carboxylate core. This structural difference likely shifts biological targets toward opioid or neurotransmitter receptors .

Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

Comparative Data Table

Research Findings and Limitations

- Synthesis Routes: The target compound’s synthesis may involve multi-step alkylation and coupling reactions, akin to methods described for related urea derivatives .

- Bioactivity Gaps : While thiophene-containing ureas (e.g., 7a–d) show enzyme inhibition, the target compound’s dimethoxybenzyl group could modulate selectivity toward kinases or GPCRs, necessitating further studies.

- Contradictions : discusses thiadiazepine synthesis, which diverges from urea-based frameworks, highlighting the need to contextualize structural classes .

Q & A

Basic Question | Analytical Methodology

- 1H/13C NMR: Focus on resolving signals from the thiophene (δ 6.8–7.5 ppm), dimethoxybenzyl (δ 3.8–4.3 ppm for OCH3), and urea NH protons (δ 5.5–6.0 ppm). Use deuterated DMSO for solubility .

- IR: Confirm urea carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3500 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <2 ppm error.

Advanced Question | Target Identification

- Hypothesized Targets: Kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity with ATP-binding pockets .

- Pathways: Anti-cancer activity via apoptosis (caspase-3 activation) or angiogenesis inhibition (VEGF suppression). Validate via:

- In Vitro Assays: MTT for cytotoxicity (IC50 determination in HeLa cells).

- Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17) .

Advanced Question | SAR Methodology

- Modifications:

- Replace thiophene with furan (electron-rich vs. electron-deficient).

- Vary methoxy groups on benzyl (3,4- vs. 2,5-substitution).

- Evaluation:

- Compare IC50 in kinase inhibition assays.

- Assess logP (HPLC) to correlate hydrophobicity with membrane permeability .

Example Findings:

| Derivative | Thiophene → Furan | IC50 (EGFR) | logP |

|---|---|---|---|

| Parent | Thiophene | 12.3 µM | 2.8 |

| Derivative 1 | Furan | 18.7 µM | 2.1 |

What experimental designs are recommended for evaluating pharmacological efficacy in vivo?

Advanced Question | Experimental Design

- Animal Models: Xenograft mice (HCT-116 colorectal tumors) for anti-cancer testing.

- Dosage: 25 mg/kg (oral, daily) based on in vitro IC50 and pharmacokinetic profiling (t1/2 = 4.2 hrs) .

- Control Groups: Vehicle (DMSO/saline) and positive control (5-fluorouracil).

- Endpoint Analysis: Tumor volume (caliper), histopathology (H&E staining), and serum biomarkers (VEGF ELISA) .

How can researchers address discrepancies in reported enzyme inhibition potencies?

Advanced Question | Methodological Consistency

- Enzyme Source: Use recombinant human enzymes (vs. animal-derived) to standardize activity.

- Assay Conditions: Maintain consistent ATP concentrations (1 mM) and incubation times (30 min).

- Data Normalization: Express inhibition as % of control (DMSO) with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.